molecular formula C18H17N3O4 B2759899 N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 150450-66-1

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine

Cat. No.: B2759899
CAS No.: 150450-66-1
M. Wt: 339.351
InChI Key: KKKDUDNNZMEMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the 1,3-benzodioxole and dimethoxy groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-4-quinazolinone with 1,3-benzodioxol-5-ylmethylamine under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve temperatures ranging from 60°C to 120°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Solvent recovery and recycling are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole or quinazoline rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Alda-1: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, a potent and selective agonist of aldehyde dehydrogenase 2 (ALDH2).

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity, targeting microtubules and inducing apoptosis in cancer cells.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is unique due to its specific structural features that confer high binding affinity and selectivity for certain enzymes. Its dual functionality, combining the properties of benzodioxole and quinazoline, makes it a versatile compound in various research fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-22-15-6-12-13(7-16(15)23-2)20-9-21-18(12)19-8-11-3-4-14-17(5-11)25-10-24-14/h3-7,9H,8,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDUDNNZMEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325484
Record name N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

150450-66-1
Record name N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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